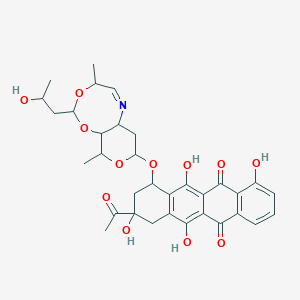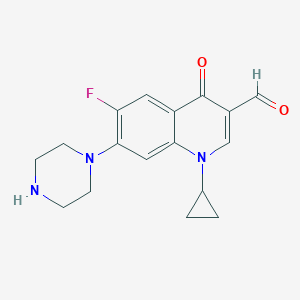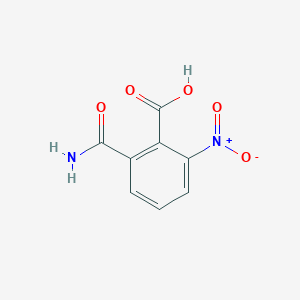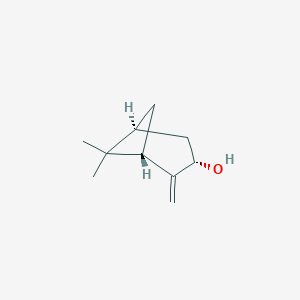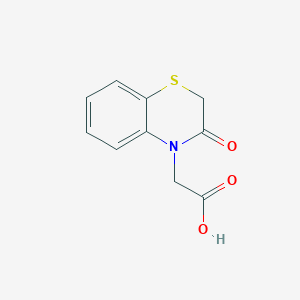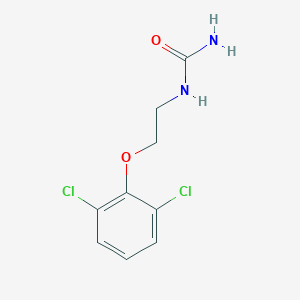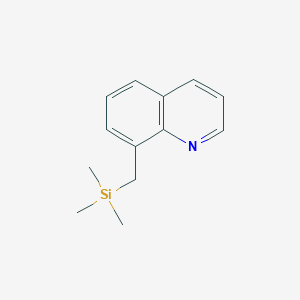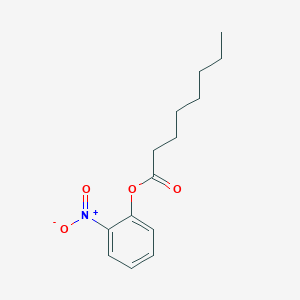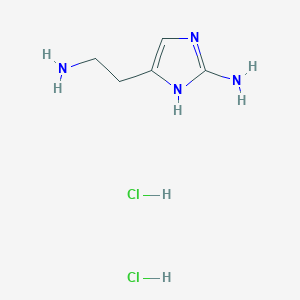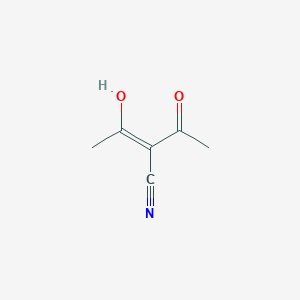
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BC207, is a theophylline derivative that has been synthesized and studied for its potential use in treating various medical conditions.
作用機序
The exact mechanism of action of BC207 is not fully understood. However, it is believed to work through a combination of adenosine receptor antagonism and phosphodiesterase inhibition. By blocking adenosine receptors, BC207 prevents the constriction of airways and promotes bronchodilation. Additionally, by inhibiting phosphodiesterase, BC207 increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to smooth muscle relaxation and improved heart function.
生化学的および生理学的効果
BC207 has been shown to have a variety of biochemical and physiological effects. In animal models of asthma and COPD, BC207 has been shown to improve lung function and reduce airway inflammation. Additionally, BC207 has been shown to have positive inotropic effects on the heart, improving cardiac output and reducing heart failure symptoms.
実験室実験の利点と制限
One of the main advantages of BC207 for lab experiments is its relatively simple synthesis method and low cost compared to other drugs used to treat asthma, COPD, and heart failure. However, one of the limitations of BC207 is that its exact mechanism of action is not fully understood, making it difficult to optimize dosing and predict potential side effects.
将来の方向性
There are several potential future directions for BC207 research. One area of interest is optimizing the dosing and delivery of BC207 for the treatment of asthma, COPD, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of BC207 and its potential side effects. Finally, there is potential for BC207 to be used in combination with other drugs to improve treatment outcomes for these medical conditions.
合成法
The synthesis of BC207 involves the reaction of theophylline with p-chlorobenzylpiperazine and benzoyl chloride. The reaction is catalyzed by triethylamine and occurs in dichloromethane. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
BC207 has been studied for its potential use in treating a variety of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In preclinical studies, BC207 has been shown to have bronchodilatory effects and improve lung function in animal models of asthma and COPD. Additionally, BC207 has been shown to have positive inotropic effects on the heart, making it a potential treatment for heart failure.
特性
CAS番号 |
19977-10-7 |
|---|---|
製品名 |
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
分子式 |
C28H31ClN6O4 |
分子量 |
551 g/mol |
IUPAC名 |
[1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-6-4-3-5-7-21)17-34-14-12-33(13-15-34)16-20-8-10-22(29)11-9-20/h3-11,19,23H,12-18H2,1-2H3 |
InChIキー |
HTDHYKOYSYOANF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
同義語 |
3-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propan-2-ol benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




